![molecular formula C12H13NO2 B12535705 (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one CAS No. 702700-68-3](/img/structure/B12535705.png)
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[222]octan-6-one is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one: Unique due to its specific bicyclic structure and phenyl substitution.
Other Oxazabicyclo Compounds: Share the bicyclic framework but differ in substituents and functional groups.
Phenyl-Substituted Bicyclic Compounds: Similar in having a phenyl group but may have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of an oxazabicyclo framework with a phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
702700-68-3 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one |
InChI |
InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1 |
InChI-Schlüssel |
RQRKVNCLIKAHKJ-CMPLNLGQSA-N |
Isomerische SMILES |
C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2C(=O)CC1N(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



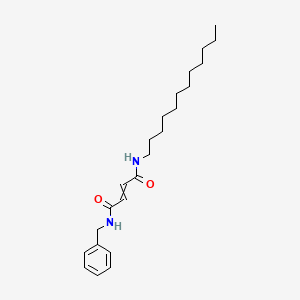
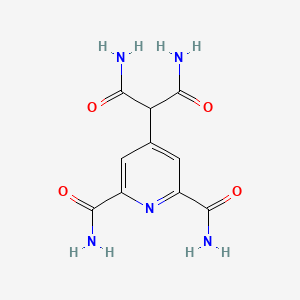
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
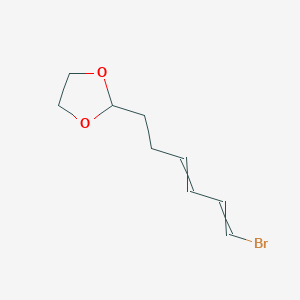
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)

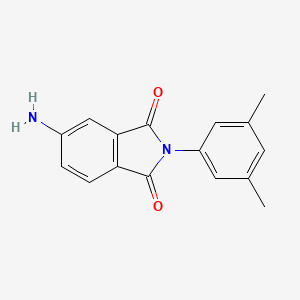
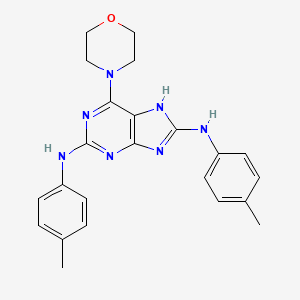
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
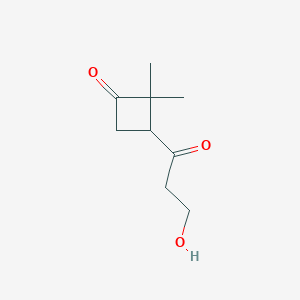
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
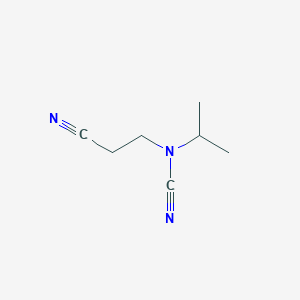
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
